molecular formula C10H18N2O5 B14447996 beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE CAS No. 79448-03-6

beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE

Cat. No.: B14447996
CAS No.: 79448-03-6
M. Wt: 246.26 g/mol
InChI Key: KXLRIZIEOMOUDZ-UHFFFAOYSA-N
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Description

beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a beta-alanine backbone, a hydroxybutyl group, a nitroso group, and a methyl ester acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE typically involves multiple steps, starting with the preparation of beta-alanine derivatives. The hydroxybutyl group can be introduced through a nucleophilic substitution reaction, while the nitroso group can be added via a nitrosation reaction. The final step involves esterification to form the methyl ester acetate.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone or butanal, while reduction of the nitroso group can produce corresponding amines.

Scientific Research Applications

beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxybutyl group may interact with enzymes involved in metabolic pathways, while the ester moiety can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • beta-ALANINE, N-(2-HYDROXYETHYL)-N-NITROSO-, METHYL ESTER, ACETATE
  • beta-ALANINE, N-(3-HYDROXYPROPYL)-N-NITROSO-, METHYL ESTER, ACETATE
  • beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, ETHYL ESTER, ACETATE

Uniqueness

beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxybutyl group, in particular, differentiates it from other similar compounds and may result in unique interactions with biological targets.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

79448-03-6

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 3-[4-acetyloxybutyl(nitroso)amino]propanoate

InChI

InChI=1S/C10H18N2O5/c1-9(13)17-8-4-3-6-12(11-15)7-5-10(14)16-2/h3-8H2,1-2H3

InChI Key

KXLRIZIEOMOUDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCN(CCC(=O)OC)N=O

Origin of Product

United States

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